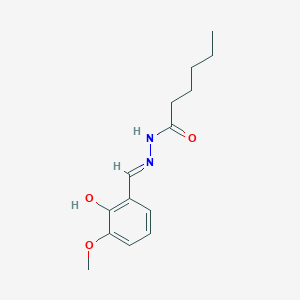
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide), also known as CPHD, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. In agriculture, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential as a plant growth regulator, as it has been shown to increase the yield of certain crops.
Mecanismo De Acción
The mechanism of action of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the regulation of plant growth. 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has also been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is its potential applications in various fields, including cancer research, neuroscience, and agriculture. However, one limitation of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is its relatively high cost, which may limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide). One area of interest is the development of more efficient synthesis methods for 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide), which could make it more widely available for research purposes. Another area of interest is the exploration of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)'s potential applications in the treatment of diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) and its potential applications in various fields.
Métodos De Síntesis
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) can be synthesized by reacting 1,6-hexanedithiol with thionyl chloride to form 1,6-hexanedithionyl chloride. This compound is then reacted with hydrazine hydrate to form 1,6-hexanedihydrazide. Finally, this compound is reacted with cyclopropyl isothiocyanate to form 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide).
Propiedades
IUPAC Name |
1-cyclopropyl-3-[[6-[2-(cyclopropylcarbamothioyl)hydrazinyl]-6-oxohexanoyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S2/c21-11(17-19-13(23)15-9-5-6-9)3-1-2-4-12(22)18-20-14(24)16-10-7-8-10/h9-10H,1-8H2,(H,17,21)(H,18,22)(H2,15,19,23)(H2,16,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDLIULUCLERAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)CCCCC(=O)NNC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,6-dioxohexane-1,6-diyl)bis(N-cyclopropylhydrazinecarbothioamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![4-{5-[(pyridin-4-ylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6086568.png)
![methyl 1-(3-{4-[(diallylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6086573.png)
![5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone](/img/structure/B6086582.png)
![1-(2,2-dimethylpropyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6086584.png)
![4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6086598.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6086607.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6086608.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)


![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)